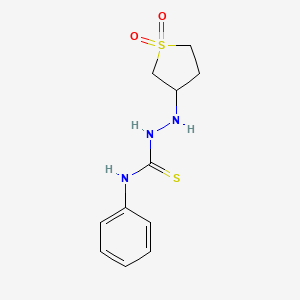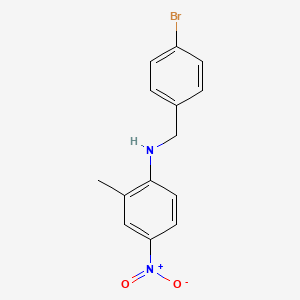
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential applications in a variety of scientific research fields. One area of interest is medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. Other areas of research include biochemistry and pharmacology, where (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been studied for its effects on various cellular pathways and physiological processes.
Wirkmechanismus
The mechanism of action of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and cellular pathways. This compound has been shown to have inhibitory effects on the growth of cancer cells, and it may also have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and may be able to regulate certain cellular pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine. One area of interest is the development of more potent and selective inhibitors of specific cellular pathways. Another potential direction is the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the mechanism of action of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine and its potential as a drug candidate for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine involves the reaction of 4-bromobenzaldehyde and 2-methyl-4-nitroaniline in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-13(17(18)19)6-7-14(10)16-9-11-2-4-12(15)5-3-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBJTZOYOCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)
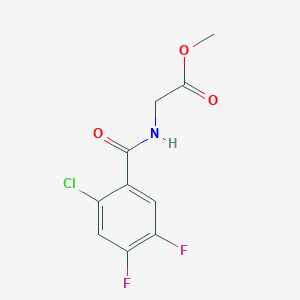
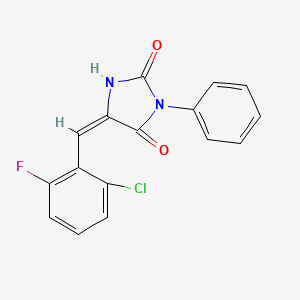


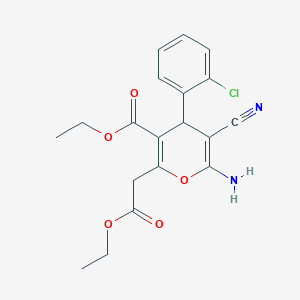
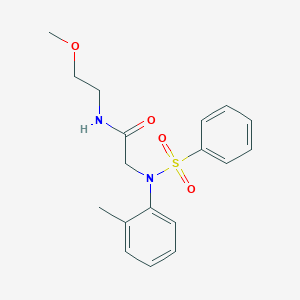
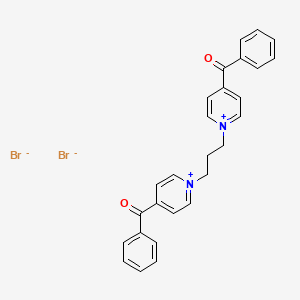
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
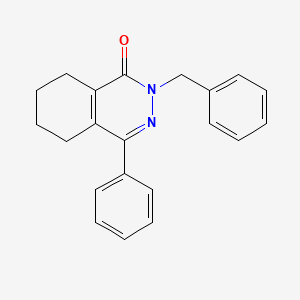
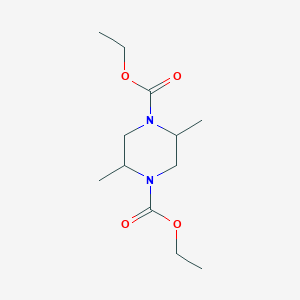
![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
